2-Mesitylenesulfonic acid dihydrate
Overview
Description
2-Mesitylenesulfonic acid dihydrate is a compound whose molecular and crystal structure has been elucidated using X-ray diffraction and IR spectroscopy. The structure features water molecules that form H5O2+ cations, which are stabilized by an intracationic hydrogen bond. This compound exhibits interesting proton conductivity properties, which have been measured by impedance spectroscopy. It is noted that the dihydrate form of the compound is stable within a certain humidity range and can transition to a dielectric state upon dehydration .
Synthesis Analysis
The synthesis of mesitylenesulfonic acid derivatives has been explored in various studies. For instance, NG-mesitylene-2-sulfonylarginine was prepared and used as a protecting group, which could be cleaved by specific acids . Another study demonstrated the Beckmann rearrangement of ketoximes to form lactams and amides using mesitylenesulfonyl chloride . These syntheses highlight the versatility of mesitylenesulfonic acid derivatives in organic chemistry.
Molecular Structure Analysis
The molecular structure of 2-mesitylenesulfonic acid dihydrate has been determined to feature asymmetric H5O2+ cations with a notable shift of the bridging proton towards one of the water molecules. This asymmetry and the presence of intracationic hydrogen bonds are crucial for the compound's properties . Additionally, the conformation of mesityl sulfone derivatives in solution and solid-state has been studied, providing insights into the conformational preferences and interconversions of these molecules .
Chemical Reactions Analysis
Mesitylenesulfonic acid and its derivatives participate in various chemical reactions. For example, mesitylenesulfonyl chloride is used as an intermediate in the synthesis of different organic compounds, such as mesitylenesulfonylhydrazine and various substituted cyclohexanecarbonitriles . The protonation equilibrium of mesitylene has also been studied in the context of trifluoromethanesulfonic acid, providing a deeper understanding of its basicity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-mesitylenesulfonic acid dihydrate are characterized by its proton conductivity, which is influenced by the crystal structure and the presence of water molecules. The compound's conductivity is significantly affected by humidity levels and dehydration processes. The stability of the dihydrate form and its transition to a dielectric state upon dehydration are important aspects of its physical behavior . The protecting group properties of mesitylenesulfonic acid derivatives, as well as their reactivity towards different reagents, are also notable chemical properties .
Scientific Research Applications
Proton Conductivity and Structural Properties
2-Mesitylenesulfonic acid dihydrate has been studied for its molecular and crystal structure using X-ray diffraction and IR spectroscopy. These studies reveal the formation of H5O2+ cations stabilized by an intracationic hydrogen bond, which is significant in the context of proton conductivity. The compound shows conductivity of (2.4±0.3) · 10−5 Ohm−1 cm−1 at 298 K, making it relevant in the field of conductive materials (Pisareva et al., 2008).
Hydrolysis and Sulfonation Kinetics
The kinetics of hydrolysis of mesitylenesulfonic acid and the sulfonation of mesitylene have been explored, providing insights into the reaction mechanisms and rates in varying concentrations of sulfuric acid. This research is vital for understanding and optimizing chemical processes involving this compound (Vinnik & Abramovich, 1972).
Chemical Reaction Analysis
Studies on the cleavage of mesityl 2,6-xylyl ketone, resulting in mesitylenesulfonic acid among other products, provide valuable information on the chemical behavior and potential applications of 2-mesitylenesulfonic acid dihydrate in organic synthesis (Gore et al., 1982).
Photochemical Oxidation
Research into the photochemical oxidation of aromatic sulfonic acids, including 2-mesitylenesulfonic acid, with sodium hypochlorite offers insights into the potential for environmental and waste management applications. These studies examine the degradation pathways and products of such reactions (Kimura & Ogata, 1983).
Rearrangement Reactions in Organic Synthesis
Investigations into the rearrangement reactions of pyrazole N-imines with acetic anhydride, involving 2-mesitylenesulfonic acid, have been conducted. This research is significant in the field of organic synthesis, offering a deeper understanding of reaction mechanisms and potential for developing new synthetic routes (Koga et al., 1976).
Inorganic Cluster Formation
The compound has been used in the formation and crystallization of polynuclear bismuth oxido-clusters. This application is crucial in the field of inorganic chemistry, particularly in the synthesis of new materials with potential technological applications (Andrews et al., 2012).
Safety And Hazards
This compound is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2,4,6-trimethylbenzenesulfonic acid;dihydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S.2H2O/c1-6-4-7(2)9(8(3)5-6)13(10,11)12;;/h4-5H,1-3H3,(H,10,11,12);2*1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKWMDGAWXCECN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)O)C.O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Mesitylenesulfonic acid dihydrate | |
CAS RN |
835617-36-2 | |
Record name | 835617-36-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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